1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one
説明
特性
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S2/c1-14-2-7-17(22)20-19(14)24-21(30-20)26-11-9-25(10-12-26)18(27)8-13-31(28,29)16-5-3-15(23)4-6-16/h2-7H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGRPDBSYHQAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H22ClN3O2S
- Molecular Weight : 421.9 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes in microbial metabolism, leading to cell death or growth inhibition.
Antitumor Activity
Several studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to modulate apoptotic pathways makes it a candidate for further exploration in cancer treatment .
Anti-inflammatory Effects
The thiazole ring structure present in this compound is associated with anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, providing therapeutic benefits in conditions characterized by inflammation .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Cyclooxygenase Inhibition : Reduces inflammation and pain.
- DNA Interaction : Some studies suggest that it may intercalate into DNA, disrupting replication processes in cancer cells.
- Enzyme Modulation : Alters the activity of enzymes involved in metabolic pathways in both microbial and human cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Research on Antimicrobial Activity | Demonstrated significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria. |
| Antitumor Efficacy Study | Showed induction of apoptosis in MCF-7 breast cancer cells with IC50 values lower than conventional drugs. |
| Inflammation Model | Reduced inflammation markers in animal models, suggesting potential for treating inflammatory diseases. |
類似化合物との比較
Table 1: Key Structural Differences in Heterocyclic Moieties
- Key Observations :
- The benzo[d]thiazol core in the target compound may enhance electron-withdrawing effects compared to benzo[b]thiophen in 7f and 8a due to the sulfur and nitrogen heteroatoms .
- The 7-Cl and 4-CH₃ substituents in the target compound likely increase lipophilicity, contrasting with the 4,7-dimethoxy groups in 8a, which improve solubility .
Physicochemical Properties
Table 3: Melting Points and Spectral Data
- Key Observations :
Q & A
Basic: What are the critical steps for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis requires multi-step procedures with precise control of reaction parameters:
- Temperature and Solvents : Use polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) at 60–80°C to facilitate nucleophilic substitutions .
- Catalysts : Employ bases like triethylamine or K₂CO₃ to deprotonate intermediates and accelerate coupling reactions .
- Purification : Chromatography (e.g., silica gel or HPLC) is essential to isolate the product from by-products, achieving >95% purity .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions on the benzothiazole and piperazine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl C=O stretch at ~1350 cm⁻¹) .
Advanced: How can computational methods improve synthetic route design?
Methodological Answer:
- Artificial Force Induced Reaction (AFIR) : Predict reaction pathways and transition states to optimize coupling reactions between the benzothiazole and piperazine units .
- Molecular Dynamics Simulations : Model solvent effects to select optimal reaction media (e.g., DMSO vs. acetonitrile) .
- Density Functional Theory (DFT) : Calculate activation energies for steps like sulfonylation to prioritize high-yield routes .
Advanced: What mechanistic hypotheses explain this compound's biological activity?
Methodological Answer:
- Apoptosis Induction : The chloro-methylbenzothiazole moiety may intercalate DNA or inhibit topoisomerases, triggering cancer cell death (observed in analogous benzothiazole derivatives) .
- Receptor Targeting : The piperazine-sulfonyl group could modulate serotonin or dopamine receptors, based on structural similarities to known ligands .
- Experimental Validation : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values with control compounds .
Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (e.g., Br instead of Cl) or modified sulfonyl groups (e.g., 4-NO₂-phenyl) to assess electronic effects .
- Bioactivity Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Data Correlation : Use QSAR models to link logP values or Hammett constants to activity trends .
Advanced: How to resolve contradictions between solubility and bioactivity data?
Methodological Answer:
- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains) or formulate as nanoparticles while retaining the core pharmacophore .
- In Silico LogP Prediction : Use tools like MarvinSketch to balance lipophilicity (target logP ~3–4) for membrane permeability .
- In Vivo Validation : Compare pharmacokinetics of modified analogs in rodent models to identify optimal candidates .
Advanced: What analytical strategies detect impurities in batch synthesis?
Methodological Answer:
- HPLC-DAD/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify by-products .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic conditions to simulate stability issues and profile degradation products .
Advanced: How to assess compound stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C over 24–72 hours .
- Plasma Stability Tests : Use rat or human plasma to evaluate metabolic susceptibility (e.g., esterase-mediated hydrolysis) .
Advanced: What computational tools predict target binding interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on hydrogen bonds with the sulfonyl group .
- MD Simulations : Simulate binding over 100 ns to assess stability of the piperazine-receptor interface .
Advanced: What challenges arise during scale-up, and how to mitigate them?
Methodological Answer:
- Heat Management : Use flow chemistry for exothermic steps (e.g., sulfonylation) to prevent decomposition .
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
